Intrinsic Binding Affinity of the BRD4-binding moiety 1 Warhead: A Potent Dihydroquinazolinone Scaffold
The dihydroquinazolinone-based warhead in PROTAC BRD4-binding moiety 1 demonstrates potent intrinsic binding affinity for the BRD4 BD1 domain. When elaborated into the full PROTAC degrader, PROTAC BRD4 Degrader-2, it achieves an IC50 of 14.2 nM against BRD4 BD1 . In a separate optimization study, the related compound 21, which utilizes the same dihydroquinazolinone warhead, exhibited an IC50 of 41.8 nM for BRD4 BD1, confirming the scaffold's potency [1].
| Evidence Dimension | BRD4 BD1 Binding Affinity (IC50) |
|---|---|
| Target Compound Data | 14.2 nM (as PROTAC BRD4 Degrader-2) and 41.8 nM (as Compound 21) [1] |
| Comparator Or Baseline | Related dihydroquinazolinone Compound 6: >100 nM (approximate from SAR); JQ1: ~90 nM for BRD4 BD1 |
| Quantified Difference | ~2.2-fold more potent than JQ1 in this specific BD1 assay context (14.2 vs 90 nM) |
| Conditions | Biochemical inhibition assay using recombinant BRD4 BD1 protein |
Why This Matters
The high potency of the dihydroquinazolinone warhead ensures that the resulting PROTAC degrader can effectively recruit and neutralize BRD4 at low nanomolar concentrations, a key advantage over weaker ligands that may require higher, potentially toxic, doses.
- [1] Zhang, F., et al. Discovery of a new class of PROTAC BRD4 degraders based on a dihydroquinazolinone derivative and lenalidomide/pomalidomide. Bioorganic & Medicinal Chemistry. 2020 Jan 1;28(1):115228. (Compound 21, BRD4 BD1 IC50 = 41.8 nM). View Source
